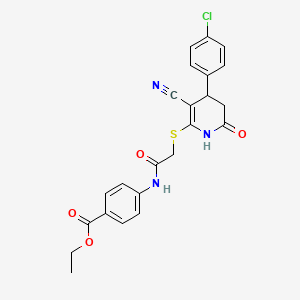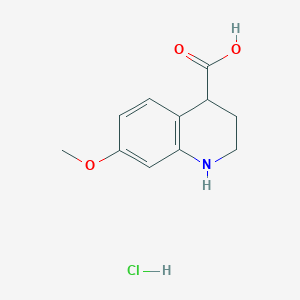![molecular formula C23H16N4O4S2 B2409237 7-benzyl-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1115926-92-5](/img/structure/B2409237.png)
7-benzyl-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-benzyl-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a novel organic compound, featuring a complex structure with potential applications in various scientific fields. The compound's unique arrangement includes a quinazolinone backbone, fused dioxole and oxadiazole rings, and a thiophene moiety, lending it considerable interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One viable synthetic route begins with the preparation of the quinazolinone core, followed by the introduction of the dioxole and oxadiazole rings. The thiophene moiety can be attached using thiolation reactions. Careful control of temperature, pH, and reaction time is crucial for obtaining high yields and purity.
Industrial Production Methods
Industrial production may utilize batch or continuous flow processes, optimizing parameters like solvent choice, catalyst efficiency, and reaction conditions to scale up the synthesis. The use of automated synthesis robots and real-time monitoring can enhance reproducibility and throughput.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially forming sulfoxides and sulfones.
Reduction: : Reduction can affect the oxadiazole ring, altering its electronic properties.
Substitution: : Various electrophilic and nucleophilic substitution reactions can occur on the benzyl and thiophene groups.
Common Reagents and Conditions
Reagents like oxidizing agents (e.g., m-chloroperbenzoic acid) and reducing agents (e.g., lithium aluminum hydride) are typically used. Solvents such as dichloromethane or ethanol and conditions including reflux or inert atmospheres are common.
Major Products
Oxidation may yield sulfoxides, reduction can produce thiophene derivatives with altered electronic characteristics, and substitution reactions might introduce new functional groups, enhancing the compound’s reactivity or binding affinity.
科学的研究の応用
7-benzyl-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one finds use in various research fields:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Potential inhibitor for enzymes, probing biochemical pathways.
Medicine: : Possible candidate for drug development, targeting specific proteins.
Industry: : Useful in materials science for creating specialized polymers and coatings.
作用機序
The compound may exert its effects through interactions with specific molecular targets such as enzymes or receptors. Its unique structure allows it to modulate biological pathways, potentially acting as an inhibitor or activator. Molecular docking studies suggest high binding affinities, indicating potent biological activity.
類似化合物との比較
Compared to other quinazolinone derivatives, this compound stands out due to the integration of multiple reactive sites and ring systems:
7-benzyl-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one: : Unique for its complex ring structure and potential multifunctional activity.
Similar Compounds: : Other quinazolinone derivatives like 6-benzylquinazolin-4(3H)-one lack the thiophene and oxadiazole rings, possibly limiting their reactivity and applications.
This complex and multifaceted compound holds promise across various scientific disciplines, thanks to its intricate structure and versatile reactivity. Quite the fascinating piece of chemistry, wouldn't you say?
特性
IUPAC Name |
7-benzyl-6-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O4S2/c28-22-15-9-17-18(30-13-29-17)10-16(15)24-23(27(22)11-14-5-2-1-3-6-14)33-12-20-25-21(26-31-20)19-7-4-8-32-19/h1-10H,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJBPDVQHJJLSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=N3)SCC4=NC(=NO4)C5=CC=CS5)CC6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2409157.png)
![1-{bicyclo[2.2.1]heptan-2-yl}-3-(1-hydroxybutan-2-yl)thiourea](/img/structure/B2409159.png)

![7-oxa-3-thia-10-azaspiro[5.6]dodecane hydrochloride](/img/structure/B2409165.png)



![[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2409170.png)
![3-(2-chlorobenzyl)-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2409171.png)



![[4-[Bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-hydroxyoxolan-3-yl]methyl acetate](/img/structure/B2409177.png)
